molecular formula C18H16N6O3S B2932624 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1904367-57-2

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2932624
CAS No.: 1904367-57-2
M. Wt: 396.43
InChI Key: JVVIOLMEQFZBDO-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" involves complex heterocyclic structures similar to those found in research on synthetic cannabinoids and related chemical entities. The study by McLaughlin et al. (2016) discusses the synthesis, identification, and characterization of a related compound, highlighting the challenges and intricacies of synthesizing and correctly identifying complex molecules often referred to as 'research chemicals'. The presence of pyrazole cores, as in the requested compound, indicates bioisosteric replacements that are crucial in the synthesis of such compounds (McLaughlin et al., 2016).

Chemical Reactivity and Applications

Micetich (1970) explored the lithiation reactions of various heterocyclic compounds, including oxadiazoles, which are part of the structure of the requested compound. This study provides insights into the chemical reactivity of such structures, which could be foundational for further chemical modifications and applications in scientific research (Micetich, 1970).

Potential Pharmacological Actions

The computational and pharmacological evaluation by Faheem (2018) of novel derivatives including oxadiazole rings, similar to part of the requested compound's structure, sheds light on potential pharmacological actions such as toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research could imply possible applications of the compound in therapeutic contexts (Faheem, 2018).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of heterocyclic compounds, including thiophenyl pyrazoles and isoxazoles, by Sowmya et al. (2018), demonstrate potential antimicrobial and antifungal activities. These findings suggest that similar compounds, such as the one , could possess useful biological activities worth exploring (Sowmya et al., 2018).

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-24-13(7-11(21-24)15-3-2-6-28-15)18(25)19-9-16-20-17(23-27-16)12-8-14(26-22-12)10-4-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVIOLMEQFZBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=NC(=NO3)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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